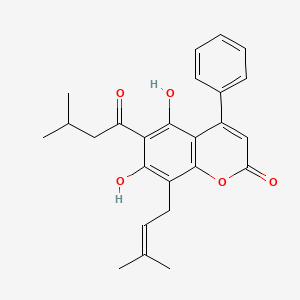
Mammeisin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mammeisin, also known as mammea a/aa, belongs to the class of organic compounds known as prenylated neoflavonoids. These are neoflavonoids that features a C5-isoprenoid substituent at any position of the A, B, or C ring. Neoflavonoids are compounds with a structure based on the 4-phenylchromene backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Mammea A/AA is a neoflavonoid. It has a role as a metabolite.
Applications De Recherche Scientifique
Chemical Properties and Mechanisms of Action
Mammeisin is classified as a coumarin, a group of compounds known for their broad spectrum of biological activities. The structural characteristics of this compound allow it to interact with various biological targets, leading to significant therapeutic effects.
Mechanisms of Action:
- Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17) through modulation of signaling pathways like MAPK and STAT3 .
- Antioxidant Activity: The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, further contributing to its anti-inflammatory effects .
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in models of autoimmune diseases and inflammatory conditions.
Case Study: Cinnamoyloxy-mammeisin (CNM)
- Study Overview: A study investigated the effects of CNM, a derivative of this compound, on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The results indicated that CNM treatment significantly reduced clinical symptoms and neuroinflammation associated with EAE .
- Data Summary:
Treatment Group IL-17 Inhibition (%) Clinical Score Reduction Control 0 3.5 CNM (100 μg/kg) 35 1.5
Antibacterial Properties
This compound has demonstrated notable antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
- Study Findings: this compound exhibited potent antibacterial effects against MRSA strains in vitro, suggesting its potential as a therapeutic agent in treating resistant infections .
- Data Summary:
Pathogen Minimum Inhibitory Concentration (MIC) MRSA 32 μg/mL E. coli 64 μg/mL
Immunomodulatory Effects
The immunomodulatory properties of this compound are particularly relevant in the context of autoimmune diseases.
Research Insights:
- This compound has been shown to modulate T helper cell differentiation, specifically inhibiting Th17 cell development, which plays a crucial role in autoimmune pathogenesis .
- Data Summary:
Treatment Concentration (μM) IL-22 Inhibition (%) 1 20 3 35 10 51
Future Research Directions
While current studies underscore the therapeutic potential of this compound, further research is necessary to explore:
- Long-term Safety and Efficacy: Clinical trials assessing the long-term effects of this compound in human subjects.
- Mechanistic Studies: Detailed investigations into the molecular pathways influenced by this compound.
Propriétés
Numéro CAS |
18483-64-2 |
|---|---|
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3 |
Clé InChI |
JIFOADIANOIMSK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O |
Apparence |
Solid powder |
melting_point |
98-109°C |
Key on ui other cas no. |
18483-64-2 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mammeisin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















